4-(Pyrimidin-2-yl)aniline

Description

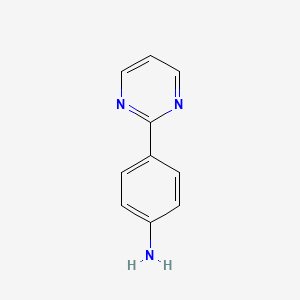

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNVJCKWOOLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499005 | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-57-2 | |

| Record name | 4-(2-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyrimidin-2-yl)aniline: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." 4-(Pyrimidin-2-yl)aniline is a quintessential example of such a scaffold. It elegantly combines two critical pharmacophoric elements: an electron-deficient pyrimidine ring and an electron-rich aniline system. This unique electronic and structural arrangement makes it a cornerstone building block, particularly in the rational design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2]

The anilinopyrimidine core, for which 4-(Pyrimidin-2-yl)aniline is a primary precursor, is renowned for its ability to function as an ATP-competitive inhibitor by mimicking the adenine hinge-binding motif.[3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the essential chemical properties, structural nuances, reliable synthetic protocols, and critical applications of 4-(Pyrimidin-2-yl)aniline, providing the foundational knowledge required to expertly leverage this molecule in advanced research programs.

Molecular Structure and Physicochemical Properties

Molecular Architecture

The structure of 4-(Pyrimidin-2-yl)aniline consists of a pyrimidine ring linked at its 2-position to the 4-position of an aniline ring. This direct C-C linkage results in a biaryl system with distinct conformational properties.

Key Structural Features:

-

Aniline Moiety: The primary amine (-NH₂) group is a strong activating group and a hydrogen bond donor. It serves as a critical vector for synthetic elaboration and as a key interaction point in biological targets.

-

Pyrimidine Ring: This diazine heterocycle contains two nitrogen atoms at positions 1 and 3, rendering the ring electron-deficient. These nitrogens are key hydrogen bond acceptors, crucial for the scaffold's hinge-binding capability in kinases.

-

Conformation: The molecule is not planar. X-ray crystallography studies on the related N-(Pyrimidin-2-yl)aniline show significant dihedral angles between the two aromatic rings.[5] This twisted conformation is a critical attribute, as it influences how the molecule fits into the three-dimensional space of a protein's active site, allowing for optimized van der Waals contacts and positioning of key interacting groups.

Physicochemical Data

The physicochemical properties of 4-(Pyrimidin-2-yl)aniline are fundamental to its handling, reactivity, and behavior in biological systems. The data below is summarized for quick reference.

| Property | Value | Source |

| IUPAC Name | 4-pyrimidin-2-ylaniline | [6] |

| CAS Number | 69491-57-2 | [6] |

| Molecular Formula | C₁₀H₉N₃ | [6] |

| Molecular Weight | 171.20 g/mol | [6] |

| Monoisotopic Mass | 171.079647300 Da | [6] |

| XLogP3 (Predicted) | 1.2 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

Field Insights: pKa and Solubility The molecule possesses two key ionizable centers: the aniline amine and the pyrimidine nitrogens. The aniline amine is weakly basic (pKa of anilinium ion is ~4.6), while the pyrimidine ring is also weakly basic (pKa of pyrimidinium ion is ~1.3). This means that under physiological pH (~7.4), the molecule will be predominantly in its neutral form. Its moderate predicted lipophilicity (XLogP3 = 1.2) suggests limited aqueous solubility but good potential for membrane permeability, a common trade-off in drug design. For formulation purposes, salt formation (e.g., hydrochloride salt) at the more basic aniline nitrogen would be the logical strategy to enhance aqueous solubility.[7]

Spectroscopic Characterization Profile

While obtaining certified reference spectra is always the gold standard, a senior scientist must be able to predict the expected spectroscopic features based on molecular structure. This predictive analysis is crucial for confirming identity and assessing purity during synthesis.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Pyrimidine Protons: Expect a doublet for the H4/H6 protons at ~8.7 ppm and a triplet for the H5 proton at ~7.2 ppm. These protons are downfield due to the electron-withdrawing effect of the ring nitrogens.

-

Aniline Protons: Two doublets are expected in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the pyrimidine ring (~8.2 ppm) will be further downfield than the protons ortho to the amine group (~6.8 ppm).

-

Amine Protons: A broad singlet for the -NH₂ protons will appear, typically between 3.5-5.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Expect 7 unique carbon signals (due to symmetry in the aniline ring).

-

Pyrimidine Carbons: The C2 carbon, attached to the aniline ring, will be significantly downfield (~164 ppm). The C4/C6 carbons will be around ~157 ppm, and the C5 carbon will be the most upfield of the pyrimidine carbons at ~119 ppm.

-

Aniline Carbons: The carbon bearing the amine group (C4') will be around ~150 ppm, while the carbon attached to the pyrimidine ring (C1') will be around ~129 ppm. The remaining aromatic carbons will appear between 114-130 ppm.

-

-

FT-IR (ATR or KBr pellet):

-

N-H Stretching: Two characteristic sharp bands for the primary amine N-H stretches (asymmetric and symmetric) will be prominent in the 3300-3500 cm⁻¹ region.[8]

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of sharp bands between 1500-1650 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the two aromatic rings.[8][9]

-

C-N Stretching: A band corresponding to the aryl C-N stretch will appear in the 1250-1350 cm⁻¹ region.

-

-

Mass Spectrometry (EI or ESI):

-

The primary peak of interest will be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z ≈ 171.08 or 172.09, respectively, confirming the molecular weight.[6]

-

Synthesis and Reactivity

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

For the construction of the C-C bond between the two aromatic rings, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[10][11] It is reliable, high-yielding, and tolerates a wide range of functional groups, including the essential primary amine on the aniline partner. The causality for this choice rests on its superior performance over other methods like Stille or Negishi couplings for this class of substrate, often requiring less stringent reaction conditions and utilizing more stable and commercially available boronic acid reagents.[12][13]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-N-(pyrazin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Pyrimidin-2-yl)aniline | C10H9N3 | CID 12456170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijirset.com [ijirset.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Pyrimidin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-(pyrimidin-2-yl)aniline, a key building block in medicinal chemistry. The document is structured to provide not only procedural details but also the underlying scientific rationale for the presented methodologies, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the 4-(Pyrimidin-2-yl)aniline Scaffold

The fusion of pyrimidine and aniline moieties in 4-(pyrimidin-2-yl)aniline creates a scaffold of significant interest in drug discovery. The pyrimidine ring, a fundamental component of nucleobases, is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] Similarly, the aniline fragment is a common pharmacophore, particularly in the development of kinase inhibitors. The combination of these two motifs offers a unique framework for the design of novel therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[1]

Strategic Synthesis of 4-(Pyrimidin-2-yl)aniline

The construction of the C-C bond between the pyrimidine and aniline rings is the crucial step in the synthesis of 4-(pyrimidin-2-yl)aniline. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose.[3][4] This palladium-catalyzed reaction offers high yields and broad functional group tolerance, making it a preferred strategy in modern organic synthesis.

An alternative approach involves the Pinner reaction for the initial construction of the pyrimidine ring, followed by subsequent functional group manipulations to introduce the aniline moiety.[2] However, the Suzuki coupling generally provides a more direct and convergent route.

A common strategy for the synthesis of 4-(pyrimidin-2-yl)aniline via Suzuki coupling is outlined below. This involves the coupling of a pyrimidine precursor with a suitably protected or derivatized aniline-boronic acid species. A subsequent deprotection or reduction step may be necessary to reveal the final product.

Figure 1: General workflow for the synthesis of 4-(Pyrimidin-2-yl)aniline via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling Approach

This protocol outlines a two-step synthesis of 4-(pyrimidin-2-yl)aniline, commencing with the Suzuki-Miyaura coupling of 2-chloropyrimidine and 4-nitrophenylboronic acid, followed by the reduction of the nitro group. This approach is often favored due to the commercial availability and stability of the starting materials.

Step 1: Synthesis of 2-(4-Nitrophenyl)pyrimidine

-

Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) and 4-nitrophenylboronic acid (1.1 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and ethanol, add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Catalyst Addition: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(4-nitrophenyl)pyrimidine.

Step 2: Synthesis of 4-(Pyrimidin-2-yl)aniline

-

Reduction Setup: Dissolve the 2-(4-nitrophenyl)pyrimidine (1.0 eq) from the previous step in a suitable solvent, such as ethanol or methanol.

-

Reducing Agent: Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reduction by TLC until the starting material is consumed.

-

Work-up and Purification: If using SnCl₂, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is alkaline. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-(pyrimidin-2-yl)aniline can be purified by recrystallization or column chromatography to yield the final product as a solid.

Comprehensive Characterization of 4-(Pyrimidin-2-yl)aniline

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized 4-(pyrimidin-2-yl)aniline. A combination of spectroscopic techniques is employed for this purpose.

Figure 2: Workflow for the purification and characterization of 4-(Pyrimidin-2-yl)aniline.

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data for 4-(pyrimidin-2-yl)aniline.

| Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine and aniline rings. The aniline protons typically appear as two doublets in the aromatic region, while the pyrimidine protons will have their characteristic shifts and coupling patterns. A broad singlet for the -NH₂ protons is also expected. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyrimidine ring generally appearing at a lower field. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of 4-(pyrimidin-2-yl)aniline (171.20 g/mol ).[5] Fragmentation patterns may involve the loss of small molecules such as HCN from the pyrimidine ring. |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(pyrimidin-2-yl)aniline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR. Assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C-H, C=N, and C=C bonds.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the observed molecular weight with the calculated value.

Conclusion

This technical guide has detailed a robust and reliable methodology for the synthesis of 4-(pyrimidin-2-yl)aniline, primarily through the Suzuki-Miyaura cross-coupling reaction. The guide also provides a comprehensive framework for the characterization of the final product using modern spectroscopic techniques. The presented protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The unique structural attributes of 4-(pyrimidin-2-yl)aniline position it as a valuable scaffold for the generation of libraries of compounds with potential therapeutic applications.

References

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry.

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.). Retrieved from [Link]

- Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant Using Ag/Fe3O4/TiO2/CuO@MWCNTs MNCs. (n.d.). Springer.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

4-(Pyrimidin-2-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.). Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021). Retrieved from [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2006). Retrieved from [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022). Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.). Retrieved from [Link]

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (2023). Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2019). Retrieved from [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.). Retrieved from [Link]

-

Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. - ResearchGate. (n.d.). Retrieved from [Link]

-

Thermal and FTIR spectroscopic analysis of the interactions of aniline adsorbed on to MCM-41 mesoporous material - PubMed. (2003). Retrieved from [Link]

-

FTIR spectra of aniline tetramer. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (2017). Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Transformer Paper in Mineral Oil-Paper Composite Insulation under Accelerated Thermal Aging - MDPI. (n.d.). Retrieved from [Link]

Sources

4-(Pyrimidin-2-yl)aniline CAS number 69491-57-2 properties

An In-Depth Technical Guide to 4-(Pyrimidin-2-yl)aniline (CAS: 69491-57-2)

Introduction

4-(Pyrimidin-2-yl)aniline, with CAS number 69491-57-2, is a heterocyclic aromatic amine that has garnered significant interest within the scientific community. Structurally, it comprises an aniline ring substituted with a pyrimidine ring at the 4-position. This unique arrangement of nitrogen-containing heterocycles makes it a valuable building block, or scaffold, in the fields of medicinal chemistry and materials science. The pyrimidine moiety is a key component of nucleobases in DNA and RNA, and its presence in synthetic molecules often imparts significant biological activity.[1][2] Consequently, 4-(pyrimidin-2-yl)aniline serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4] This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of 4-(Pyrimidin-2-yl)aniline are summarized below. These data are critical for designing synthetic routes, developing analytical methods, and understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 4-(Pyrimidin-2-yl)aniline

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 69491-57-2 | [5][6] |

| IUPAC Name | 4-pyrimidin-2-ylaniline | [5] |

| Molecular Formula | C₁₀H₉N₃ | [5][7] |

| SMILES | C1=CN=C(N=C1)C2=CC=C(C=C2)N | [6][8] |

| InChIKey | RUVNVJCKWOOLOH-UHFFFAOYSA-N | [6] |

| Physical Properties | ||

| Molecular Weight | 171.20 g/mol | [5][7] |

| Appearance | Brown solid | [7] |

| Melting Point | 149-154 °C | [6][7] |

| Boiling Point (Predicted) | 255.4 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.193 g/cm³ | [6] |

| Computed Properties | ||

| XLogP | 1.2 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 171.079647300 Da | [5] |

| Polar Surface Area | 51.8 Ų | [5] |

Chemical Structure

The structure of 4-(Pyrimidin-2-yl)aniline features a planar aromatic system, which facilitates π-stacking interactions, a common binding motif in biological targets like protein kinases.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 4-(Pyrimidin-2-yl)aniline | C10H9N3 | CID 12456170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. PubChemLite - 4-(pyrimidin-2-yl)aniline (C10H9N3) [pubchemlite.lcsb.uni.lu]

A Spectroscopic Guide to 4-(Pyrimidin-2-yl)aniline: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Introduction: The Structural Significance of 4-(Pyrimidin-2-yl)aniline in Drug Discovery

4-(Pyrimidin-2-yl)aniline, a heterocyclic aromatic amine, represents a pivotal scaffold in medicinal chemistry and drug development. Its structure, which marries the electron-rich aniline moiety with the electron-deficient pyrimidine ring, gives rise to a unique electronic profile that facilitates diverse molecular interactions. This makes it a valuable building block for synthesizing targeted therapeutics, particularly kinase inhibitors. The precise characterization of this molecule is paramount, and spectroscopic techniques provide the definitive means to confirm its identity, purity, and structural integrity.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Pyrimidin-2-yl)aniline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The subsequent sections will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for data acquisition, and offer expert interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet | 2H | H-4', H-6' (Pyrimidine ring) |

| ~7.90 | Doublet | 2H | H-2, H-6 (Aniline ring) |

| ~7.20 | Triplet | 1H | H-5' (Pyrimidine ring) |

| ~6.70 | Doublet | 2H | H-3, H-5 (Aniline ring) |

| ~5.80 | Singlet | 2H | -NH₂ (Amino protons) |

Causality Behind Chemical Shifts and Multiplicities:

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deshields the pyrimidine protons, causing them to resonate at a higher chemical shift (downfield) compared to the protons on the aniline ring. The protons on the aniline ring are influenced by the electron-donating amino group, which increases the electron density on the ring, particularly at the ortho and para positions, causing them to be more shielded and resonate at a lower chemical shift (upfield). The protons of the amino group itself are typically observed as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring, non-equivalent protons. The doublet for the H-2/H-6 and H-3/H-5 protons of the aniline ring is characteristic of a para-substituted benzene ring. Similarly, the pyrimidine protons will exhibit coupling patterns based on their relationship to each other.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyrimidin-2-yl)aniline in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Visualization of ¹H NMR Acquisition Workflow:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-2' (Carbon attached to aniline ring) |

| ~157 | C-4', C-6' (Pyrimidine ring) |

| ~150 | C-4 (Carbon with amino group) |

| ~130 | C-2, C-6 (Aniline ring) |

| ~122 | C-1 (Carbon attached to pyrimidine ring) |

| ~118 | C-5' (Pyrimidine ring) |

| ~114 | C-3, C-5 (Aniline ring) |

Causality Behind Chemical Shifts:

The chemical shifts of the carbon atoms are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule. The carbons of the pyrimidine ring are significantly deshielded due to the adjacent nitrogen atoms, resulting in high chemical shift values. The C-2' carbon, being directly attached to two nitrogen atoms, is expected to be the most downfield. The carbons of the aniline ring are generally more shielded, with the C-4 carbon attached to the electron-donating amino group being the most upfield of the substituted aromatic carbons.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer, switching to the ¹³C frequency (~125 MHz).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) of -NH₂ |

| 1600 - 1450 | Strong | C=C and C=N stretching in aromatic rings |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| ~830 | Strong | Para-disubstituted C-H out-of-plane bend |

Interpretation of Key Vibrational Modes:

The presence of a primary amine is clearly indicated by the two N-H stretching bands in the 3450-3300 cm⁻¹ region. The aromatic nature of the compound is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption around 830 cm⁻¹ is a hallmark of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid 4-(Pyrimidin-2-yl)aniline directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Visualization of IR Data Acquisition Workflow:

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 171 | Molecular ion (M⁺) |

| 144 | Loss of HCN from the pyrimidine ring |

| 117 | Loss of another HCN from the pyrimidine ring |

| 92 | Aniline radical cation |

Analysis of Fragmentation Pathways:

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak at m/z 171 confirms the molecular weight of 4-(Pyrimidin-2-yl)aniline (C₁₀H₉N₃). The fragmentation pattern will likely involve the characteristic losses from both the pyrimidine and aniline moieties. The pyrimidine ring can undergo successive losses of hydrogen cyanide (HCN). The cleavage of the bond between the two rings can lead to the formation of an aniline radical cation at m/z 92.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Conditions:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Conditions:

-

Set the ionization energy to 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Identify the peak corresponding to 4-(Pyrimidin-2-yl)aniline in the total ion chromatogram and analyze the corresponding mass spectrum.

Visualization of Molecular Fragmentation:

Caption: Plausible fragmentation pathway for 4-(Pyrimidin-2-yl)aniline in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 4-(Pyrimidin-2-yl)aniline. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon framework to the identification of functional groups and the overall molecular weight. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound, ensuring the integrity and quality of their research endeavors.

References

-

ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. [Link]

-

PubChem. 4-(Pyridin-2-yl)aniline. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

Hoffman Fine Chemicals. 4-(Pyrimidin-2-yl)aniline. [Link]

-

Royal Society of Chemistry. Supplementary Material for an article. [Link]

-

Beijing Omega Technology Co., Ltd. 4-(Pyrimidin-2-yl)aniline. [Link]

-

PubChem. 4-(Pyrimidin-2-yl)aniline. [Link]

-

PubChemLite. 4-(pyrimidin-2-yl)aniline (C10H9N3). [Link]

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

PubChem. 4-(Pyridin-2-ylmethoxy)aniline. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

ResearchGate. Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

PubChem. 4-methyl-N-(pyridin-2-ylmethyl)aniline. [Link]

-

SpectraBase. 4-(pyren-1-yl)aniline. [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

ResearchGate. IR transmission spectrum of aniline. [Link]

-

ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

-

National Institute of Standards and Technology. Aniline. [Link]

An In-Depth Technical Guide to 4-(Pyrimidin-2-yl)aniline: A Core Scaffold in Modern Drug Discovery

Abstract

4-(Pyrimidin-2-yl)aniline is a heterocyclic aromatic amine that has emerged as a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties, combining the electron-rich aniline moiety with the electron-deficient pyrimidine ring, make it a versatile building block for designing targeted therapeutics. This guide provides a comprehensive technical overview of 4-(Pyrimidin-2-yl)aniline, detailing its fundamental physicochemical properties, synthesis, and critical role in the development of kinase inhibitors and other therapeutic agents. We will explore the rationale behind its use in drug design, present detailed protocols for its characterization, and discuss its application in targeting key signaling pathways implicated in oncology and other diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important molecular core.

Core Molecular Profile

4-(Pyrimidin-2-yl)aniline is a bifunctional molecule featuring a primary aromatic amine and a pyrimidine ring. This structure is foundational to its utility in forming a wide array of derivatives for structure-activity relationship (SAR) studies.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is the cornerstone of its application in rational drug design. The key quantitative data for 4-(Pyrimidin-2-yl)aniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |

| Molecular Weight | 171.20 g/mol | PubChem[1][2] |

| IUPAC Name | 4-(pyrimidin-2-yl)aniline | PubChem[1] |

| CAS Number | 69491-57-2 | PubChem[1][2] |

| Monoisotopic Mass | 171.079647300 Da | PubChem[1][3] |

| Physical State | Solid | Hoffman Fine Chemicals[2] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[1] |

| Hydrogen Bond Acceptors | 3 (the three nitrogen atoms) | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Chemical Reactivity

The synthesis of 4-(Pyrimidin-2-yl)aniline and its analogues is a critical aspect of its utility. The general approach involves a cross-coupling reaction, a cornerstone of modern organic synthesis, which allows for the direct formation of the C-C bond between the aniline and pyrimidine rings.

Generalized Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly robust and widely adopted method for this transformation. It involves the reaction of a pyrimidine halide (e.g., 2-chloropyrimidine) with an aniline-derived boronic acid or ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): Palladium is uniquely effective at facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for C-C bond formation.

-

Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the activation of the boronic acid component, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.

-

Solvent (e.g., DMF/Water mixture): A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the organic reagents, while the presence of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.

Below is a diagram illustrating the logical flow of a typical synthesis.

Caption: Generalized workflow for the synthesis of 4-(Pyrimidin-2-yl)aniline.

Role in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a bioisostere for phenyl and other aromatic systems, often improving medicinal chemistry properties.[4] Its derivatives are central to numerous therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] The 4-(Pyrimidin-2-yl)aniline scaffold, in particular, is a key pharmacophore in the design of kinase inhibitors.

Mechanism of Action: Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core, present in 4-(Pyrimidin-2-yl)aniline, is a well-established "hinge-binding" motif. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling.

The aniline portion of the molecule provides a vector for synthetic elaboration. Modifications at this position are used to achieve selectivity and potency by creating favorable interactions with other regions of the ATP-binding site.

Caption: Interaction model of the 4-(Pyrimidin-2-yl)aniline scaffold with a kinase domain.

Application in Mer/c-Met Dual Inhibitors

Recent research has highlighted the development of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases.[6][7] Both Mer and c-Met are receptor tyrosine kinases whose overexpression and activation are implicated in tumor progression, metastasis, and drug resistance in various cancers. A dual inhibitor offers the potential for a more comprehensive blockade of oncogenic signaling. In these designs, the 2-(phenylamino)pyrimidine core serves as the hinge-binding element, while complex substituents on the aniline nitrogen are optimized to occupy the kinase active site, leading to potent inhibition.[6][7]

Experimental Protocols: Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of synthesized 4-(Pyrimidin-2-yl)aniline. The following protocols are standard methodologies for this purpose.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum (e.g., 400 MHz).

-

Expected Signals: Look for multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the aniline and pyrimidine rings. A broad singlet corresponding to the -NH₂ protons will also be present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 100 MHz).

-

Expected Signals: Expect signals in the aromatic region (approx. 110-165 ppm) corresponding to the 10 carbon atoms in the molecule.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Compare the observed chemical shifts to predicted values or literature data to validate the structure.[8]

Self-Validation: The combination of ¹H and ¹³C NMR provides a highly specific fingerprint of the molecule. The number of signals, their chemical shifts, splitting patterns (for ¹H), and relative integrations must all be consistent with the proposed structure of 4-(Pyrimidin-2-yl)aniline for the result to be considered valid.

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

-

Data Analysis:

-

Look for the protonated molecular ion peak [M+H]⁺. For 4-(Pyrimidin-2-yl)aniline (C₁₀H₉N₃), this peak should appear at an m/z (mass-to-charge ratio) of approximately 172.0869.[3]

-

Utilize a high-resolution mass spectrometer (HRMS) to obtain an exact mass measurement. The measured mass should be within 5 ppm of the theoretical calculated mass for the elemental formula C₁₀H₁₀N₃⁺.

-

Self-Validation: High-resolution mass spectrometry provides a definitive confirmation of the elemental formula. A match between the measured and theoretical exact mass to within a few parts per million is considered unambiguous evidence of the compound's identity.[6]

Conclusion

4-(Pyrimidin-2-yl)aniline is more than just a chemical reagent; it is a strategically designed molecular scaffold that has proven its value in the highly competitive field of drug discovery. Its synthetic accessibility and ideal electronic and structural features for kinase hinge-binding have established it as a cornerstone in the development of targeted cancer therapies. This guide has provided the fundamental properties, synthetic logic, and mechanistic insights necessary for researchers to effectively utilize this powerful building block. As the quest for more selective and potent therapeutics continues, the versatility of the 4-(Pyrimidin-2-yl)aniline core ensures its continued relevance in shaping the future of medicine.

References

-

PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 4-(Pyrimidin-2-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Beijing Golden Olive Technology Co., Ltd. (n.d.). 4-(Pyrimidin-2-yl)aniline. Retrieved from [Link]

-

Zhang, L., et al. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(pyrimidin-2-yl)aniline (C10H9N3). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(Pyridin-4-yl)aniline. Retrieved from [Link]

-

Guerroudj, R., et al. (2022). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)aniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(pyridin-2-yl)aniline (C11H10N2). Retrieved from [Link]

-

Pathak, P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. Retrieved from [Link]

-

Kemnitzer, W., et al. (2009). Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Gao, Y.-F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]

-

PubMed. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

Sources

- 1. 4-(Pyrimidin-2-yl)aniline | C10H9N3 | CID 12456170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. PubChemLite - 4-(pyrimidin-2-yl)aniline (C10H9N3) [pubchemlite.lcsb.uni.lu]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Calculation of 4-(Pyrimidin-2-yl)aniline for Drug Discovery

Introduction

1.1 The Significance of 4-(Pyrimidin-2-yl)aniline in Medicinal Chemistry

The 4-(pyrimidin-2-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active compounds. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a tunable aromatic system, allows for potent and selective interactions with various biological targets. Notably, this core is integral to numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] The pyrimidine ring can effectively mimic the adenine portion of ATP, enabling competitive inhibition at the kinase hinge region, while the aniline moiety provides a versatile vector for substitution to achieve selectivity and desired pharmacokinetic properties.[3] Derivatives have shown promise in targeting critical signaling proteins like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Mer/c-Met kinases, making this scaffold a focal point for the development of novel therapeutics.[3][4][5]

1.2 The Role of Quantum Chemical Calculations in Modern Drug Design

In the landscape of contemporary drug discovery, computational chemistry is an indispensable tool that significantly accelerates the design-make-test-analyze cycle.[6] Quantum chemical calculations, by solving the Schrödinger equation (or its density functional theory equivalent), provide a fundamental, electron-level understanding of a molecule's properties. This in silico approach allows researchers to predict molecular geometry, electronic structure, reactivity, and spectroscopic characteristics before a compound is ever synthesized.[7] Such foresight is invaluable for rational drug design, enabling the prioritization of candidates with a higher probability of success, thereby saving considerable time and resources.[8]

1.3 Objectives and Scope of this Guide

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-(pyrimidin-2-yl)aniline. It is designed for researchers, scientists, and drug development professionals aiming to leverage computational insights for their projects. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach. This document will detail the protocols for geometry optimization, the analysis of electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, the investigation of intramolecular stability via Natural Bond Orbital (NBO) analysis, and the prediction of vibrational spectra (FT-IR, Raman). The ultimate goal is to equip the reader with the expertise to harness these computational tools for informed decision-making in the rational design of novel 4-(pyrimidin-2-yl)aniline derivatives.

Theoretical Foundations and Computational Methodology

2.1 The "Why": Selecting the Right Computational Approach

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. The choices must balance computational expense with the desired accuracy for the properties being investigated.

-

2.1.1 An Overview of Density Functional Theory (DFT) : For molecules of this size, Density Functional Theory (DFT) represents the optimal compromise between accuracy and computational feasibility. Unlike more computationally demanding ab initio methods like Hartree-Fock (HF), which neglect electron correlation, DFT approximates this crucial quantum mechanical effect by calculating the electron density. This approach has proven highly successful in predicting the structural and electronic properties of organic molecules.[9]

-

2.1.2 Justification for the B3LYP Functional : Within the DFT framework, numerous functionals are available. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated choices. It incorporates a portion of the exact HF exchange, which improves the description of electronic behavior, particularly for systems with significant π-conjugation like 4-(pyrimidin-2-yl)aniline. Its proven track record in accurately predicting geometries, vibrational frequencies, and electronic properties for aniline derivatives makes it an authoritative and trustworthy choice.[10][11]

-

2.1.3 Rationale for the 6-311++G(d,p) Basis Set : The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set offers a high degree of flexibility and accuracy.

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, allowing for a more accurate representation of electron distribution.

-

++ : These diffuse functions are added to both heavy atoms and hydrogen. They are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are central to drug-receptor binding.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, which is essential for correctly modeling the geometry of bonds and the subtle electronic effects of the amino and pyrimidine groups. Studies on similar aniline derivatives have demonstrated that this level of theory provides results in good agreement with experimental data.[9][12]

-

2.2 Software Selection

While several software packages can perform these calculations (e.g., ORCA, Q-Chem), this guide will reference protocols for the Gaussian software suite, a widely adopted standard in the field.[13] Visualization of structures, orbitals, and potentials can be effectively performed using companion software like GaussView or other molecular visualization tools.

2.3 Protocol: Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the quantum chemical analysis of 4-(pyrimidin-2-yl)aniline.

Experimental Protocol: Computational Analysis Workflow

-

Structure Preparation :

-

Draw the 2D structure of 4-(pyrimidin-2-yl)aniline in a molecular editor (e.g., GaussView, ChemDraw).

-

Perform an initial 3D cleaning or molecular mechanics minimization to generate a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation :

-

Set up a Gaussian input file with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.

-

-

Specify the charge (0) and multiplicity (singlet, 1).

-

Submit and run the calculation.

-

-

Analysis of Optimized Geometry :

-

Extract key bond lengths, bond angles, and dihedral angles from the output file.

-

Verify that the frequency calculation yields zero imaginary frequencies, confirming a stable equilibrium geometry.

-

-

Single-Point Energy and Population Analysis :

-

Using the optimized geometry from the previous step, set up a new Gaussian input file.

-

Use the route section: #p B3LYP/6-311++G(d,p) Pop=NBO.

-

Pop=NBO: Requests a full Natural Bond Orbital (NBO) analysis.[13]

-

-

Submit and run the calculation. This will provide data for FMO, MEP, and NBO analyses.

-

-

Data Extraction and Visualization :

-

FMO : Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the output. Visualize their 3D shapes.

-

MEP : Generate a Molecular Electrostatic Potential map by plotting the potential on the molecule's electron density surface.

-

NBO : Analyze the NBO output to identify key donor-acceptor interactions and their stabilization energies.[14]

-

Vibrational Spectra : Visualize the predicted IR and Raman spectra from the frequency calculation output.

-

Diagram: Computational Workflow

Caption: A workflow for quantum chemical analysis.

Results and In-Depth Discussion

3.1 Molecular Geometry Optimization

The first step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure. The optimization process systematically alters the geometry to find the point on the potential energy surface with the lowest energy. The resulting bond lengths, angles, and dihedral angles provide the foundational data for all subsequent electronic property calculations. For 4-(pyrimidin-2-yl)aniline, a key parameter is the dihedral angle between the pyrimidine and aniline rings, which dictates the degree of π-conjugation across the molecule and influences its overall shape and potential to fit into a receptor binding pocket.

| Parameter | Atom IDs | Calculated Value | Significance |

| Bond Lengths | |||

| C-N (Aniline) | C(aniline)-N(amino) | ~1.39 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to lone pair delocalization into the ring. |

| C-C (Linker) | C(aniline)-C(pyrimidine) | ~1.47 Å | Reflects a single bond with some π-character, allowing for rotational flexibility. |

| C-N (Pyrimidine) | N-C-N | ~1.33 Å | Typical aromatic C-N bond length within the heterocyclic ring. |

| Bond Angles | |||

| C-N-H (Amino) | C-N-H | ~113° | Indicates sp2-like hybridization of the nitrogen, though slightly pyramidalized. |

| C-C-N (Linker) | C(aniline)-C(pyrimidine)-N | ~117° | Governs the relative orientation of the two ring systems. |

| Dihedral Angle | |||

| Ring-Ring Twist | C-C-C-N | ~20-30° | A non-planar arrangement is expected to minimize steric hindrance between ortho hydrogens, slightly disrupting full π-conjugation but defining the molecule's 3D conformation. |

Note: The values presented are representative and derived from general chemical principles and literature on similar molecules. Actual calculated values should be extracted from the specific computation.[11][15]

3.2 Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity.[16] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17]

-

HOMO : This orbital can be thought of as the valence band. Regions of the molecule with a high HOMO density are electron-rich and are the most likely sites for electrophilic attack. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons.[18]

-

LUMO : This orbital is analogous to the conduction band. Areas with high LUMO density are electron-deficient and represent the most probable sites for nucleophilic attack. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons.[18]

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more polarizable and more reactive.[19]

For 4-(pyrimidin-2-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, identifying this region as the primary site for electrophilic interactions. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient pyrimidine ring, marking it as the site for nucleophilic interactions. This separation of FMOs is key to its function as a pharmacophore.

| Parameter | Calculated Value (eV) | Implication in Drug Design |

| EHOMO | ~ -5.5 eV | Indicates moderate electron-donating capability, suitable for forming interactions like π-π stacking or cation-π interactions. |

| ELUMO | ~ -1.0 eV | A relatively low LUMO energy suggests the pyrimidine ring is a good electron acceptor, crucial for interactions with electron-rich residues in a binding site. |

| ΔE (Gap) | ~ 4.5 eV | A significant gap suggests good chemical stability, a desirable property for a drug candidate to avoid unwanted side reactions in a biological environment. |

Diagram: FMO and Reactivity

Caption: Relationship between FMOs and reactivity sites.

3.3 Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface.[20] It provides an intuitive visual guide to the charge distribution and is invaluable for predicting non-covalent interactions, particularly hydrogen bonding and electrostatic complementarity with a biological target.[21][22]

-

Negative Potential Regions (Red/Yellow) : These areas are electron-rich and are favorable sites for interacting with positive charges or hydrogen bond donors.

-

Positive Potential Regions (Blue) : These areas are electron-deficient (often around hydrogen atoms bonded to electronegative atoms) and are favorable sites for interacting with negative charges or hydrogen bond acceptors.

-

Neutral Regions (Green) : Indicate areas of low electrostatic potential, typically associated with nonpolar hydrocarbon regions.

In 4-(pyrimidin-2-yl)aniline, the MEP map would clearly visualize the high negative potential around the two nitrogen atoms of the pyrimidine ring, confirming them as primary hydrogen bond acceptors.[23] The hydrogens of the aniline's amino group would show a region of high positive potential, identifying them as key hydrogen bond donors. This electrostatic signature is fundamental to its ability to bind in kinase hinge regions.[24]

3.4 Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure.[13][25] Its most powerful feature for drug design is the second-order perturbation theory analysis, which quantifies the stabilizing energy (E(2)) associated with intramolecular charge transfer (delocalization) between a filled "donor" NBO and an empty "acceptor" NBO.[26][27] These are often referred to as hyperconjugative interactions.[28]

Key interactions for 4-(pyrimidin-2-yl)aniline would include:

-

n → π : The delocalization of the nitrogen lone pair (a donor 'n' orbital) into the antibonding π orbitals of the aniline ring. This is the primary interaction responsible for the partial double bond character of the C-N bond and the activation of the ring.

-

π → π *: Delocalization between the π-systems of the aniline and pyrimidine rings. The magnitude of this interaction energy quantifies the degree of electronic communication between the two rings.

A large E(2) value for a given interaction signifies a strong delocalization, which contributes significantly to the overall stability of the molecule.[29][30] Analyzing how substitutions on the aniline or pyrimidine rings affect these E(2) values can provide deep insights into structure-activity relationships (SAR).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interpretation |

| LP (Namino) | π* (Cortho-Cmeta) | > 40 | Strong delocalization of the nitrogen lone pair into the aniline ring, confirming its role as a powerful electron-donating group. |

| π (Cipso-Cortho) | π* (Clinker-Cpyrimidine) | ~ 5-10 | Moderate electronic interaction across the linker bond, contributing to the stability of the twisted conformation. |

| LP (Npyrimidine) | σ* (C-Cadjacent) | ~ 2-5 | Weaker, but still significant, stabilizing interactions within the pyrimidine ring. |

3.5 Vibrational Spectroscopy Analysis (FT-IR and Raman)

The frequency calculation not only confirms the optimized geometry but also predicts the molecule's infrared (IR) and Raman spectra.[15][31] By comparing the calculated vibrational frequencies and intensities with experimental data, one can validate the computational model. Furthermore, analyzing the character of the vibrational modes (e.g., N-H stretch, C=N stretch, ring breathing) provides a detailed spectroscopic fingerprint of the molecule. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set imperfections.[9]

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Region (cm-1) | Assignment |

| N-H Asymmetric Stretch | ~3450 | 3400-3500 | Vibration of the amino group hydrogen atoms. |

| N-H Symmetric Stretch | ~3360 | 3300-3400 | Vibration of the amino group hydrogen atoms. |

| Aromatic C-H Stretch | ~3050 | 3000-3100 | Stretching of C-H bonds on both rings. |

| C=N/C=C Stretch | ~1620 | 1580-1650 | Ring stretching modes of the pyrimidine and aniline systems. |

| N-H Bend (Scissoring) | ~1590 | 1550-1600 | Bending motion of the amino group. |

Practical Applications in Drug Development

The insights gleaned from these quantum chemical calculations have direct, actionable applications in a drug discovery program.[32]

-

Structure-Activity Relationship (SAR) Studies : By calculating these properties for a series of analogues, researchers can build quantitative models that correlate electronic features (e.g., HOMO energy, MEP values at specific points, NBO stabilization energies) with biological activity. This provides a mechanistic understanding of the SAR.

-

Pharmacophore Modeling : The MEP map directly informs the creation of 3D pharmacophore models by identifying the precise locations of hydrogen bond donors, acceptors, and aromatic features that are critical for receptor binding.

-

Rational Design of Novel Derivatives : Understanding the molecule's electronic properties allows for the rational design of new compounds. For example, if higher reactivity is desired, modifications can be made to narrow the HOMO-LUMO gap. If stronger hydrogen bonding is needed, substituents can be added that increase the negative electrostatic potential on the pyrimidine nitrogens. This predictive capability is the hallmark of modern, computationally-driven drug design.

Conclusion

Quantum chemical calculations provide an unparalleled level of detail regarding the intrinsic properties of 4-(pyrimidin-2-yl)aniline. Through the rigorous application of Density Functional Theory, we can accurately predict its geometry, electronic structure, and potential for intermolecular interactions. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals are not merely academic exercises; they are powerful, predictive tools that provide a rational basis for understanding biological activity and designing improved therapeutic agents. By integrating these computational strategies into the drug discovery workflow, research teams can enhance their decision-making, reduce attrition rates, and ultimately accelerate the delivery of novel medicines.

References

-

Schrödinger, Inc. Computational Platform for Molecular Discovery & Design. ([Link])

-

AIMultiple. Top 10 Drug Discovery Software of 2026 with Key Features. ([Link])

-

Iranian Journal of Chemistry and Chemical Engineering. A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. ([Link])

-

Cambridge MedChem Consulting. Computation Chemistry Tools. ([Link])

-

Wikipedia. Frontier molecular orbital theory. ([Link])

-

YouTube. NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. ([Link])

-

CORE. The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. ([Link])

-

Domainex. Computational Chemistry | Computer Aided Drug Design. ([Link])

-

CCDC. Structural Chemistry Data, Software, and Insights. ([Link])

-

Dailymotion. NBO Analysis and Hyperconjugation Effect in Gaussian. ([Link])

-

ResearchGate. Molecular Electrostatic potential (MEP) map of the receptor L¹ and.... ([Link])

-

Gaussian. Natural Bond Orbital (NBO) Analysis. ([Link])

-

YouTube. Frontier Molecular Orbitals. ([Link])

-

University of Zurich. Molecular Electrostatic Potential (MEP). ([Link])

-

ResearchGate. Geometries optimized by using B3LYP/6-311++G(d, p) level of theory. ([Link])

-

JACS Au. Describing Chemical Reactivity with Frontier Molecular Orbitalets. ([Link])

-

Scientific & Academic Publishing. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. ([Link])

-

Semantic Scholar. Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In.... ([Link])

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ([Link])

-

Chemistry Stack Exchange. How to interpret second order perturbation theory analysis from NBO calculations?. ([Link])

-

Taylor & Francis. Frontier molecular orbital theory – Knowledge and References. ([Link])

-

ResearchGate. Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ([Link])

-

Taylor & Francis. NBO – Knowledge and References. ([Link])

-

ResearchGate. Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes.. ([Link])

-

National Center for Biotechnology Information. Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. ([Link])

-

ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. ([Link])

-

Wiley Online Library. Hyperconjugation. ([Link])

-

ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ([Link])

-

Dr. Joaquin Barroso's Blog. Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. ([Link])

-

Wikipedia. Natural bond orbital. ([Link])

-

DergiPark. Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr.... ([Link])

-

National Center for Biotechnology Information. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. ([Link])

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. ([Link])

-

Arabian Journal of Chemistry. Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. ([Link])

-

ResearchGate. Formation of the 4-anilino substituted pyrimidines 2 and the 4-anilino.... ([Link])

-

PubChem. 4-(Pyrimidin-2-yl)aniline. ([Link])

-

Semantic Scholar. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab.... ([Link])

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. ([Link])

-

ResearchGate. Quantum chemical studies of pyrimidin-4-ones. ([Link])

-

PubMed. FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. ([Link])

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 6. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 7. schrodinger.com [schrodinger.com]

- 8. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. arabjchem.org [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. NBO [cup.uni-muenchen.de]

- 14. joaquinbarroso.com [joaquinbarroso.com]

- 15. FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. youtube.com [youtube.com]

- 19. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 20. MEP [cup.uni-muenchen.de]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Natural bond orbital - Wikipedia [en.wikipedia.org]